Cas no 887347-44-6 ((2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide)

(2E)-3-(2H-クロメン-3-イル)-N-(4-アセトアミドフェニル)プロプ-2-エンアミドは、クロメン骨格とアセトアミドフェニル基を有する共役エナミド化合物です。この構造はπ電子共役系を形成し、紫外可視吸収特性や蛍光特性を示すことが期待されます。医薬品中間体としての応用が可能で、特に抗炎症作用や抗酸化活性を持つ化合物の合成前駆体として有用です。また、有機電子材料分野では、分子内電荷移動(ICT)特性を活かした機能性材料開発への展開が考えられます。結晶性が良好で精製が容易な点も特徴です。

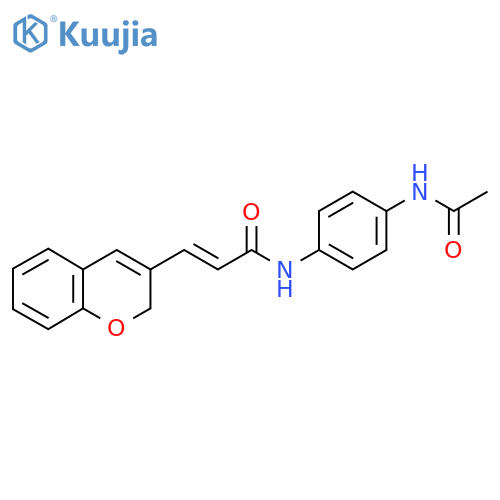

887347-44-6 structure

商品名:(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide

- (2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide

- (E)-N-(4-acetamidophenyl)-3-(2H-chromen-3-yl)prop-2-enamide

- 887347-44-6

- VU0607131-1

- F3244-0301

- AKOS002255962

- (E)-N-(4-acetamidophenyl)-3-(2H-chromen-3-yl)acrylamide

-

- インチ: 1S/C20H18N2O3/c1-14(23)21-17-7-9-18(10-8-17)22-20(24)11-6-15-12-16-4-2-3-5-19(16)25-13-15/h2-12H,13H2,1H3,(H,21,23)(H,22,24)/b11-6+

- InChIKey: JHHBHFVRMTZDAQ-IZZDOVSWSA-N

- ほほえんだ: O1C2C=CC=CC=2C=C(/C=C/C(NC2C=CC(=CC=2)NC(C)=O)=O)C1

計算された属性

- せいみつぶんしりょう: 334.13174244g/mol

- どういたいしつりょう: 334.13174244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 547

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 67.4Ų

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3244-0301-2μmol |

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |

887347-44-6 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3244-0301-20μmol |

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |

887347-44-6 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3244-0301-10μmol |

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |

887347-44-6 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3244-0301-1mg |

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |

887347-44-6 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3244-0301-20mg |

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |

887347-44-6 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3244-0301-25mg |

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |

887347-44-6 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3244-0301-2mg |

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |

887347-44-6 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3244-0301-4mg |

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |

887347-44-6 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3244-0301-30mg |

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |

887347-44-6 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3244-0301-5μmol |

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |

887347-44-6 | 90%+ | 5μl |

$63.0 | 2023-04-26 |

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

887347-44-6 ((2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide) 関連製品

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬